molecular formula C18H17NO3 B2911674 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID CAS No. 1881328-70-6

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID

Cat. No.: B2911674
CAS No.: 1881328-70-6
M. Wt: 295.338
InChI Key: VVJKSRQOKSMTDT-UHFFFAOYSA-N
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Description

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding mode and overall efficacy .

Comparison with Similar Compounds

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring structure but differ in their functional groups and biological profiles . The unique features of this compound, such as its benzhydryl substituent, contribute to its distinct properties and applications.

Properties

IUPAC Name

1-benzhydryl-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-15(18(21)22)11-12-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJKSRQOKSMTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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